molecular formula C10H12S8 B1330935 Tetrakis(methylthio)tetrathiafulvalene CAS No. 51501-77-0

Tetrakis(methylthio)tetrathiafulvalene

Cat. No. B1330935
CAS RN: 51501-77-0
M. Wt: 388.7 g/mol
InChI Key: LLLXUARUONPZIY-UHFFFAOYSA-N
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Description

Tetrakis(methylthio)tetrathiafulvalene (TMT-TTF) is a derivative of tetrathiafulvalene (TTF), a molecule known for its role in organic semiconductors. TMT-TTF is characterized by the substitution of methylthio groups at the four positions of the TTF core. This modification imparts unique electronic properties to the molecule, making it a subject of interest in the field of molecular electronics .

Synthesis Analysis

The synthesis of TMT-TTF derivatives involves various strategies. For instance, an unusual one-step synthesis of a related compound, tetrakis(trifluoromethyl)tetrathiafulvalene, was achieved through a phase-transfer-catalyzed reaction involving thiapendione and dichlorohexafluoro-2-butene . Another approach reported the synthesis of tetrakis(benzoylthio)tetrathiafulvalene using octacarbonyldicobalt, which serves as a precursor for further functionalized TTF derivatives . These methods highlight the versatility in synthesizing TTF derivatives, which can be tailored for specific electronic properties.

Molecular Structure Analysis

The molecular structure of TMT-TTF and its analogs has been extensively studied. The crystal structures of tetrakis(alkylthio)tetrathiafulvalene (TTCn-TTF) variants show that the molecules can adopt chair-like shapes with columnar structures. The arrangement of alkyl chains in these structures can vary, leading to different packing forms and, consequently, different electronic properties . The central tetrathiotetrathiafulvalene portion of these molecules is typically non-planar, but this does not significantly affect the electronic structure .

Chemical Reactions Analysis

Chemical oxidation of TMT-TTF with specific oxidation agents containing weakly coordinating anions has been shown to stabilize the radical cation and dication forms of the molecule. These oxidized forms exhibit distinct absorption spectra, (1)H NMR, and EPR signatures, and their crystal structures and electronic properties have been characterized . This ability to stabilize various charged states of TMT-TTF is crucial for its application in electronic devices.

Physical and Chemical Properties Analysis

The physical and chemical properties of TMT-TTF and its derivatives are closely linked to their molecular structure. For example, the melting points of tetrakis(alkylseleno)tetrathiafulvalene analogs depend on the length of the alkyl chains, similar to the sulfur and tellurium analogs . The electrical resistivity and activation energies of these compounds also vary with the molecular packing within the crystal . The valence electronic structures of these compounds have been investigated using ultraviolet photoelectron spectroscopy, revealing low photoionization thresholds and large polarization energies for compounds with longer alkyl chains, indicating strong intermolecular interactions .

Scientific Research Applications

Chemical Synthesis and Solvent Effects

Tetrakis(methylthio)tetrathiafulvalene, a chemical compound, is notable for its production through chemical synthesis. A significant study by Nakatsuji et al. (1994) demonstrates the preparation of this compound by reacting tetrathiatetralin with specific reagents in diethyl ether. A notable aspect of this synthesis is the remarkable effect of solvents, particularly the use of tetrahydrofuran, which results in a unique rearrangement to produce tetrakis(methylthio)tetrathiafulvalene (Nakatsuji, Amano, Kawamura, & Anzai, 1994).

Stabilization of Radical Cations and Dications

An essential application of tetrakis(methylthio)tetrathiafulvalene is in the stabilization of radical cations and dications. Gao et al. (2014) successfully stabilized the radical cation and dication forms of this compound using oxidation agents with weakly coordinating anions. This stabilization is crucial for exploring the structure-property relationships of stable radicals and developing new functional materials based on tetrathiafulvalene derivatives (Gao, Zhu, Wang, Xu, Wang, & Zuo, 2014).

Creation of Electrical Conductors

Another significant application is in the field of electrical conductivity. Iwasawa et al. (1988) described the use of tetrakis(methyltelluro)tetrathiafulvalene in creating a quasi three-dimensional electrical conductor. This compound, in combination with TCNQ, forms a complex with unique crystal structure characteristics, leading to notable electrical conductivity properties (Iwasawa, Shinozaki, Saito, Oshima, Mori, & Inokuchi, 1988).

Electrochemical and Photophysical Studies

Further, tetrakis(methylthio)tetrathiafulvalene plays a crucial role in electrochemical and photophysical studies. Loosli et al. (2005) synthesized tetrakis(tetrathiafulvalene)-annulated metal-free and metallophthalocyanines, demonstrating strong pi-electron donating properties and unique electrochemical behavior. This research is fundamental for understanding the electronic properties of such fused systems and their potential applications in electronic devices (Loosli, Jia, Liu, Haas, Dias, Levillain, Neels, Labat, Hauser, & Decurtins, 2005).

Crystal Structures and Complex Formation

The study of crystal structures and complex formation oftetrakis(methylthio)tetrathiafulvalene is also an important area of research. Mori et al. (1987) investigated the crystal structures and physical properties of its complexes, revealing various stacking sequences and interactions in the crystalline state. Such studies are critical for understanding the material properties of these complexes and their potential applications in materials science (Mori, Wu, Imaeda, Enoki, Inokuchi, & Saito, 1987).

Electronic Properties and Organic Semiconductors

Lastly, the electronic properties of tetrakis(methylthio)tetrathiafulvalene make it a candidate for use in organic semiconductors. Seki et al. (1986) performed ultraviolet photoelectron spectroscopic experiments to investigate the valence electronic structures of these molecular solids, revealing insights into their high conductivities and intermolecular interactions. This research is essential for advancing our understanding of organic semiconductors and their potential technological applications (Seki, Tang, Mori, Ji, Saito, & Inokuchi, 1986).

Future Directions

TMT-TTF and its derivatives have potential applications in various fields. For example, a pentakis-fused TTF system extended by cyclohexene-1,4-diylidenes has been proposed as a new positive electrode material for rechargeable batteries utilizing ten electron redox . Another study suggested that TTFtt units are ideal reagents for the installation of redox-tunable TTFtt ligands, enabling the generation of entirely new geometric and electronic structures .

properties

IUPAC Name

2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(methylsulfanyl)-1,3-dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S8/c1-11-5-6(12-2)16-9(15-5)10-17-7(13-3)8(14-4)18-10/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLXUARUONPZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(SC(=C2SC(=C(S2)SC)SC)S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348258
Record name Tetrakis(methylthio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(methylthio)tetrathiafulvalene

CAS RN

51501-77-0
Record name Tetrakis(methylthio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
C Jia, D Zhang, CM Liu, W Xu, H Hu… - New Journal of Chemistry, 2002 - pubs.rsc.org
Novel silver(I) complexes 1 and 2 derived from tetrakis(methylthio)tetrathiafulvalene (TMTTTF) and bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), respectively, were prepared by the …
Number of citations: 23 pubs.rsc.org
M Munakata, LP Wu, X Gan… - … Crystals and Liquid …, 1996 - Taylor & Francis
Reaction of silver(I) trifluoromethanesulfonate with tetrakis(methylthio)tetrathiafulvalene (TMT-TTF) yielded polynuclear silver(I) complex [Ag(TMT-TTF)(O 3 SCF 3 )]. The compound …
Number of citations: 15 www.tandfonline.com
M Munakata, T Kuroda-Sowa, M Maekawa… - Inorganic …, 1995 - ACS Publications
Three copper (I) complexes with tetrakis (methylthio) tetrathiafulvalene (TMT-TTF),[(Cu2 (mX) 2 (w-TMT-TTF)]„(X= Cl, 1; X= Br, 2; and X= 1, 3) were synthesized and their molecular …
Number of citations: 148 pubs.acs.org
A Guirauden, I Johannsen, P Batail… - Inorganic Chemistry, 1993 - ACS Publications
-315 G and E= 35 G and the tensor orientation, leading to the conclusion that the unpairedelectrons in the triplet state (observed and calculated magnetic gaps of 0.211 and 0.215 eV, …
Number of citations: 36 pubs.acs.org
M NARITA, CU PITTMAN Jr - Synthesis, 1976 - thieme-connect.com
490 M. Narita. CU Pittman, Jr. and TCNQ exist3 instead of the insulating stacking pattern DADADA found in most charge-transfer complexes. The UV and IR spectra confirm the …
Number of citations: 264 www.thieme-connect.com
F Gao, FF Zhu, XY Wang, Y Xu, XP Wang… - Inorganic …, 2014 - ACS Publications
After the chemical oxidation of the neutral tetrakis(methylthio)tetrathiafulvalene (TMT-TTF, 1) by specific oxidation agents with weakly coordinating anion, [Al(OR F ) 4 ] − [OR F = OC(CF …
Number of citations: 40 pubs.acs.org
M Brøndsted Nielsen, JG Hansen… - European journal of …, 1999 - Wiley Online Library
Two “self‐complexing” macrocycles (22ab and 23ab) based on a methylthio‐substituted derivative of the electron donor tetrathiafulvalene (TTF) and a cyclic bipyridinium acceptor have …
Y Okamoto, HS Lee, ST Attarwala - The Journal of Organic …, 1985 - ACS Publications
4, RS= CH3S, 50-50% 5, RSe= CH3Se, 40-45% 6, RSe^ CgHgSe, 58-60% h. The reaction products were separated by column chromatography using Florisil silica gel eluted with …
Number of citations: 18 pubs.acs.org
K Tanaka, T Matsumoto, F Ishiguro… - Journal of Materials …, 2011 - pubs.rsc.org
We describe the influence on the conductivity of the mixed-valence tetrathiafulvalene (TTF)/poly(methyl methacrylate) (PMMA) composites by incorporating heterogeneous TTF …
Number of citations: 17 pubs.rsc.org
SY Hsu, LY Chiang - The Journal of Organic Chemistry, 1987 - ACS Publications
BEDT-TTF rials,/3-(BEDT-TTF) 2AuI2 has the highest supercon-ducting Tc (3.2 s or 4.9 K4) at ambient pressure, and ß-(BEDT-TTF) 2I3 has the highest superconducting Tc (8K5) under …
Number of citations: 35 pubs.acs.org

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